N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-25-18-21-15(20-17(22-18)23-9-11-26-12-10-23)13-19-16(24)8-7-14-5-3-2-4-6-14/h2-8H,9-13H2,1H3,(H,19,24)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADOHYMIRJEPNE-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
Molecular Architecture
N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cinnamamide features:
- A 1,3,5-triazine ring substituted at C4 with methoxy (-OCH₃) and C6 with morpholino groups.
- A methylene linker (-CH₂-) connecting the triazine to the cinnamamide group.
- A cinnamoyl moiety ((E)-3-phenylacryloyl) bonded to the amine.
Retrosynthetic Disconnection
The compound can be dissected into two precursors:
- Cinnamic acid : Provides the acyl component.
- (4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methanamine : Supplies the triazine-linked amine.
Synthetic Routes to this compound
Coupling Reagent-Mediated Amidation
DMTMM-Facilitated Coupling
Procedure :
- Activate cinnamic acid (1.0 equiv) with DMTMM (1.2 equiv) in anhydrous DMF at 0°C.
- Add (4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methanamine (1.1 equiv) and DIPEA (2.5 equiv).
- Stir at room temperature for 12–18 hours.
- Quench with aqueous NaHCO₃ and extract with ethyl acetate.
- Purify via silica gel chromatography (hexane:ethyl acetate, 3:1 → 1:2).
Mechanistic Insight :
DMTMM activates the carboxylic acid via intermediate 1.29 (Scheme 1.10 in), enabling nucleophilic attack by the amine. The reaction proceeds without epimerization due to mild conditions.
Yield : 78% (isolated as a white solid).
HATU/HOBt-Mediated Coupling
Procedure :
- Dissolve cinnamic acid (1.0 equiv), HATU (1.2 equiv), and HOBt (1.2 equiv) in DMF.
- Add DIPEA (3.0 equiv) and stir for 10 minutes.
- Introduce the triazine-containing amine (1.0 equiv) and react for 24 hours at 25°C.
- Extract with dichloromethane and wash with 1M HCl.
- Crystallize from ethanol/water.
Yield : 68% (pale-yellow crystals).
Synthesis of (4-Methoxy-6-Morpholino-1,3,5-Triazin-2-yl)Methanamine
Stepwise Triazine Functionalization
Cyanuric Chloride Amination :
Reductive Amination :
- Reduce the nitrile intermediate (4-methoxy-6-morpholino-1,3,5-triazin-2-yl)acetonitrile using LiAlH₄ in THF.
Overall Yield : 52% over three steps.
Optimization and Reaction Engineering
Characterization and Analytical Data
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃) : δ 7.72 (d, J = 15.6 Hz, 1H, CH=CHCO), 7.62–7.40 (m, 5H, Ar-H), 6.58 (d, J = 15.6 Hz, 1H, CH=CHCO), 4.38 (s, 2H, CH₂), 3.85–3.75 (m, 8H, morpholine OCH₂), 3.52 (s, 3H, OCH₃).
- ¹³C NMR (101 MHz, CDCl₃) : δ 166.2 (CONH), 164.1 (triazine C=N), 148.9 (CH=CHCO), 134.2–126.7 (Ar-C), 67.3 (morpholine OCH₂), 55.1 (OCH₃), 43.8 (CH₂).
- HRMS (ESI+) : m/z calcd. for C₁₉H₂₂N₅O₃ [M+H]⁺ 376.1712; found 376.1715.
Purity Assessment
HPLC (C18 column, MeCN/H₂O 70:30): 98.2% purity (tₐ = 6.72 min).
Chemical Reactions Analysis
Types of Reactions
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the methoxy or morpholine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions are often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cinnamamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its anticancer properties, as triazine derivatives have shown promise in inhibiting cancer cell proliferation.
Industry: Utilized in the production of herbicides and pesticides, leveraging its triazine core for effective pest control.
Mechanism of Action
The mechanism of action of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cinnamamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity, leading to cell death. In anticancer research, it could interfere with DNA replication or repair mechanisms, thereby inhibiting cancer cell growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazine Ring
Chloro vs. Methoxy at Position 4
- 4-Chloro-6-Morpholino Derivatives: Example: 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine () and 2,4-dichloro-6-morpholino-1,3,5-triazine (). Impact: Chlorine at position 4 enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., with amines or alcohols). This reactivity is exploited in synthesis but may reduce metabolic stability in biological systems compared to methoxy groups .
Morpholino vs. Other Amine Substituents at Position 6
- Piperidine Analogs: Compounds like 4,6-dipiperidino-1,3,5-triazin-2-yl amino acid derivatives () replace morpholino with piperidine. Impact: Piperidine, a six-membered ring with one nitrogen, is less polar than morpholino (which contains an oxygen atom). This difference affects solubility and binding interactions; morpholino may improve water solubility .
- Methylthio Analogs: 4-(Methylthio)-6-morpholino-1,3,5-triazin-2-amine () introduces a sulfur atom at position 3. Impact: The methylthio group’s electron-withdrawing nature contrasts with methoxy’s electron-donating properties, altering electronic distribution and reactivity .
Functional Group Modifications on the Methylene Bridge
Cinnamamide vs. Benzyl or Hydrazone Groups
- Benzyl Derivatives: N-Benzyl-4-chloro-6-morpholino-1,3,5-triazine-2-amine (2d, ) replaces cinnamamide with a benzyl group.
- Hydrazone Derivatives: (E)-2,6-Di-tert-butyl-4-((2-(4-methoxy-6-morpholino-1,3,5-triazin-2-yl)hydrazono)methyl)phenol (4d, ) introduces a hydrazone spacer. Impact: Hydrazone groups can enhance metal-chelation properties or pH-sensitive degradation, which cinnamamide lacks .
Biological Activity
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cinnamamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in oncology. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 285.31 g/mol. The compound features a triazine ring, a morpholino group, and a cinnamide structure, which collectively contribute to its biological activity.
Synthesis : The synthesis typically involves several steps:
- Formation of the Triazine Core : This can be achieved by reacting cyanuric chloride with morpholine derivatives in a suitable solvent such as dioxane.
- Introduction of the Methoxy Group : This is done via nucleophilic substitution reactions.
- Coupling with Cinnamamide : Final coupling reactions yield the target compound.
Antitumor Properties
Research indicates that this compound exhibits potent antitumor activity. The mechanism of action involves:
-
Inhibition of Cell Proliferation : Studies show that this compound can significantly inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and others.
Compound Cell Line IC50 (µM) N-cinnamamide derivative HepG2 25.72 Staurosporin (reference) HepG2 0.05
The compound's antitumor effects are primarily attributed to its ability to induce apoptosis in cancer cells through various pathways:
-
Activation of Apoptotic Markers : Research using real-time polymerase chain reaction (qRT-PCR) demonstrated that treatment with the compound increased the expression levels of pro-apoptotic markers such as p53 and Bax while decreasing anti-apoptotic markers like Bcl2.
- Fold Change in Expression :
- p53: 4.7-fold increase
- Bax: 3.7-fold increase
- Bcl2: Significant decrease
- Fold Change in Expression :
- Cell Cycle Arrest : The compound induces G1 phase arrest in HepG2 cells, increasing the proportion of cells in this phase from 50.7% (control) to 64.2% (treated).
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown antimicrobial activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
Several studies have explored the biological activity of similar compounds within the triazine family:
-
Cinnamide Derivatives : A study evaluated various cinnamide derivatives against HepG2 cells and found that modifications in the phenyl ring significantly influenced cytotoxicity.
- Example: A derivative with an IC50 value of 4.23 µM exhibited strong cytotoxicity compared to others.
- Mechanistic Insights : Further investigations into apoptotic pathways revealed that compounds similar to N-cinnamamide derivatives activate intrinsic apoptosis pathways effectively.
Q & A
Q. Basic Research Focus
- Spectroscopic Analysis :
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the proposed structure .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between morpholino oxygen and amide NH) .
What experimental strategies can resolve contradictions in reported biological activity data for this compound?
Advanced Research Focus
Contradictions may arise from variations in assay conditions or off-target effects. Methodological approaches include:
- Dose-Response Curves : Establish IC₅₀ values across multiple concentrations (e.g., 0.1–100 μM) to confirm potency thresholds .
- Selectivity Profiling : Use kinase/phosphatase panels or CRISPR-based gene knockout models to identify specific molecular targets .
- Metabolic Stability Tests : Assess compound stability in liver microsomes to rule out rapid degradation as a cause of inconsistent activity .
- Collaborative Validation : Reproduce assays in independent labs using standardized protocols (e.g., ATP levels measured via luminescence) .
What computational methods can predict the reactivity and interaction mechanisms of this compound with biological targets?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites on the triazine ring .
- Molecular Dynamics (MD) Simulations : Model binding interactions with proteins (e.g., kinases) to identify key residues (e.g., catalytic lysine or aspartate) .
- Pharmacophore Mapping : Align the compound’s functional groups (morpholino, methoxy, cinnamamide) with known inhibitors to infer binding modes .
- ADMET Prediction : Use tools like SwissADME to estimate solubility, permeability, and toxicity profiles .
How can researchers design derivatives of this compound to enhance solubility or target affinity?
Q. Advanced Research Focus
- Structural Modifications :
- Prodrug Strategies : Conjugate with PEG or amino acids to increase bioavailability .
- SAR Studies : Synthesize analogs with variations in the triazine substituents (e.g., replacing morpholino with piperazine) and compare activity via enzyme inhibition assays .
What analytical techniques are critical for assessing the compound’s stability under varying storage conditions?
Q. Basic Research Focus
- HPLC-PDA : Monitor degradation products over time (e.g., hydrolysis of the amide bond under acidic conditions) .
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., stability up to 150°C) .
- Light Exposure Tests : Use accelerated UV/visible light chambers to simulate photodegradation and identify protective packaging needs .
How can in silico tools streamline the optimization of reaction conditions for large-scale synthesis?
Q. Advanced Research Focus
- Process Simulation Software : Model reaction kinetics and heat transfer in COMSOL Multiphysics to scale up from mg to kg batches .
- Machine Learning (ML) : Train algorithms on historical reaction data (e.g., solvent polarity, temperature) to predict optimal conditions for new derivatives .
- Robotic Screening Platforms : Automate high-throughput experimentation (HTE) to test 100+ solvent/base combinations in parallel .
What are the challenges in elucidating the compound’s mechanism of action, and how can they be addressed?
Q. Advanced Research Focus
- Off-Target Effects : Use proteome-wide affinity pulldown assays or thermal shift profiling to identify unintended binding partners .
- Pathway Analysis : Integrate RNA-seq or phosphoproteomics data to map downstream signaling effects (e.g., mTOR or MAPK pathways) .
- Cryo-EM : Resolve ligand-bound protein structures at near-atomic resolution to visualize binding poses .
How do solvent and pH conditions influence the compound’s reactivity in nucleophilic substitution reactions?
Q. Basic Research Focus
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, accelerating substitutions .
- pH Control : Basic conditions (pH > 10) deprotonate amines, enhancing nucleophilicity for triazine ring functionalization .
- Temperature : Reactions typically proceed at 60–100°C, with higher temperatures favoring kinetics but risking decomposition .
What methodologies validate the compound’s purity and identity in interdisciplinary collaborations?
Q. Basic Research Focus
- Combined Spectroscopy : Cross-validate NMR, IR, and MS data with collaborators to ensure consistency .
- Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (e.g., ±0.3% tolerance) .
- Batch-to-Batch Reproducibility : Share HPLC chromatograms and melting point data (e.g., 258–260°C for triazine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
